Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine
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Overview
Description
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine is a unique chemical compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine typically involves the formation of the dispiro structure followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The methanamine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methylamine
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methyl chloride
Uniqueness
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine is unique due to its specific dispiro structure and the presence of the methanamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
dispiro[2.0.24.13]heptan-7-ylmethanamine |
InChI |
InChI=1S/C8H13N/c9-5-6-7(1-2-7)8(6)3-4-8/h6H,1-5,9H2 |
InChI Key |
YSEBKCHFGNUDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C23CC3)CN |
Origin of Product |
United States |
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